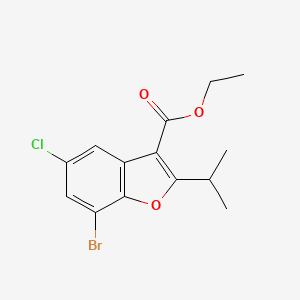![molecular formula C36H58N2O5S B13913911 Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-](/img/structure/B13913911.png)
Benzenesulfonamide, 4-(1,1-dimethylethyl)-N-[[[(3|A,5|A,6|A,7|A)-6-ethyl-3,7-dihydroxy-24-norcholan-23-yl]amino]carbonyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EDP-305 is a highly potent and selective farnesoid X receptor agonist. It is currently under investigation for the treatment of non-alcoholic steatohepatitis, a severe form of non-alcoholic fatty liver disease. The farnesoid X receptor is a nuclear receptor that plays a crucial role in regulating bile acid levels, lipid metabolism, and glucose homeostasis .
Méthodes De Préparation
The synthesis of EDP-305 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic routes and reaction conditions are designed to ensure high yield and purity of the final product. Industrial production methods focus on optimizing these synthetic routes to scale up the production while maintaining the quality and efficacy of the compound .
Analyse Des Réactions Chimiques
EDP-305 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are derivatives of EDP-305 that retain its farnesoid X receptor agonist activity .
Applications De Recherche Scientifique
EDP-305 has a wide range of scientific research applications. In chemistry, it is used to study the structure-activity relationship of farnesoid X receptor agonists. In biology, it helps in understanding the role of farnesoid X receptor in regulating metabolic pathways. In medicine, EDP-305 is being investigated for its potential to treat non-alcoholic steatohepatitis and other liver diseases. Additionally, it has applications in the pharmaceutical industry for the development of new therapeutic agents .
Mécanisme D'action
EDP-305 exerts its effects by selectively activating the farnesoid X receptor. This activation leads to the regulation of key enzymes and transporters involved in bile acid metabolism, lipid metabolism, and glucose homeostasis. The molecular targets and pathways involved include the small heterodimer partner, fibroblast growth factor 19, and cholesterol 7 alpha-hydroxylase .
Comparaison Avec Des Composés Similaires
EDP-305 is compared with other farnesoid X receptor agonists such as obeticholic acid. EDP-305 is more potent and selective, with an EC50 value of 8 nM compared to 130 nM for obeticholic acid. It also exhibits minimal activity against other nuclear receptors and TGR5, making it a highly selective farnesoid X receptor agonist .
Propriétés
Formule moléculaire |
C36H58N2O5S |
|---|---|
Poids moléculaire |
630.9 g/mol |
Nom IUPAC |
1-(4-tert-butylphenyl)sulfonyl-3-[(3R)-3-[(3S,5R,6R,7R,8R,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]urea |
InChI |
InChI=1S/C36H58N2O5S/c1-8-26-30-21-24(39)15-18-36(30,7)29-16-19-35(6)27(13-14-28(35)31(29)32(26)40)22(2)17-20-37-33(41)38-44(42,43)25-11-9-23(10-12-25)34(3,4)5/h9-12,22,24,26-32,39-40H,8,13-21H2,1-7H3,(H2,37,38,41)/t22-,24+,26-,27-,28+,29+,30-,31-,32-,35-,36-/m1/s1 |
Clé InChI |
SJKLCUGQVVYDCX-YNNXSQSESA-N |
SMILES isomérique |
CC[C@@H]1[C@H]2C[C@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@H]3[C@@H]1O)CC[C@@H]4[C@H](C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
SMILES canonique |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCNC(=O)NS(=O)(=O)C5=CC=C(C=C5)C(C)(C)C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


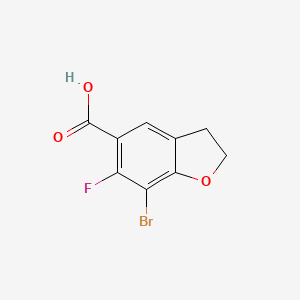
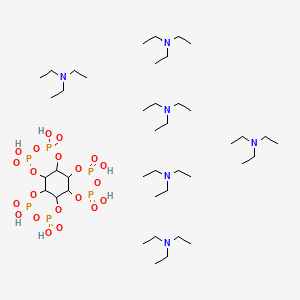
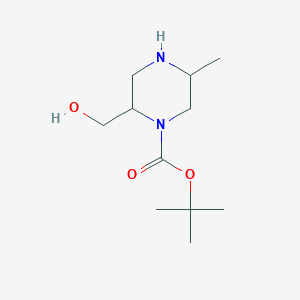
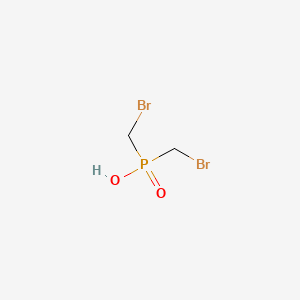
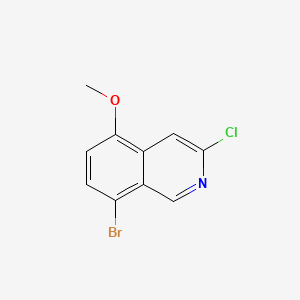
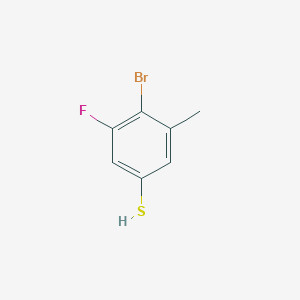
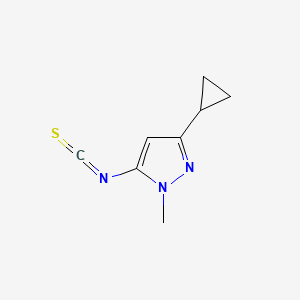
![(2S)-3-[Tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13913898.png)

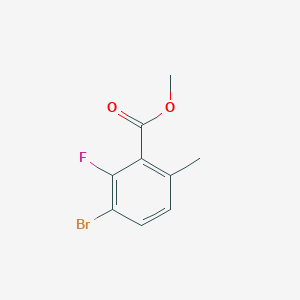
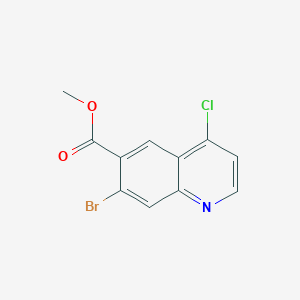
![tert-Butyl (1S,2R,3R,5R)-3-amino-2-fluoro-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B13913925.png)
![3-methyl-2-[6-[4-(trifluoromethyl)phenyl]-3-pyridyl]-1H-quinolin-4-one](/img/structure/B13913929.png)
